1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

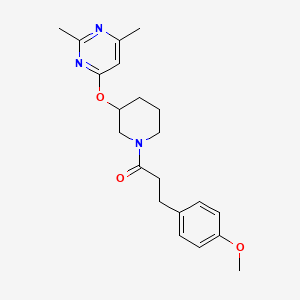

This compound features a propan-1-one backbone with two critical substituents:

- Position 1: A piperidin-1-yl group substituted at position 3 with a 2,6-dimethylpyrimidin-4-yloxy moiety.

- Position 3: A 4-methoxyphenyl group.

Properties

IUPAC Name |

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-15-13-20(23-16(2)22-15)27-19-5-4-12-24(14-19)21(25)11-8-17-6-9-18(26-3)10-7-17/h6-7,9-10,13,19H,4-5,8,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTZXTGTYBGENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one , with the CAS number 2034277-69-3 , has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 369.5 g/mol . The structure features a piperidine ring , a pyrimidine moiety , and a propanone group , which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034277-69-3 |

| Molecular Formula | C21H27N3O3 |

| Molecular Weight | 369.5 g/mol |

Research indicates that this compound may act as an enzyme inhibitor and could interact with specific receptors within biological systems. The precise mechanisms are still under investigation, but preliminary studies suggest that it may modulate various biochemical pathways.

Potential Biological Activities

- Antimicrobial Activity : Initial evaluations have shown that derivatives related to this compound exhibit moderate antimicrobial properties against various strains of bacteria and fungi.

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit the production of inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Anticancer Properties : There is emerging evidence indicating that the compound may have anticancer effects, possibly through the inhibition of specific cancer cell proliferation pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, compounds similar to this compound were tested against multiple bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL , indicating moderate effectiveness against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds significantly reduced nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential use in treating inflammatory diseases .

Study 3: Anticancer Activity

Research has also indicated that certain derivatives possess anticancer properties. In vitro tests demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-one | Contains a piperidine ring and pyrimidine | Lacks the propanone functionality |

| 2-(2-Methylpyrimidin-5-yloxy)piperidine | Similar piperidine structure | Different pyrimidine substitution pattern |

| 3-(Pyridin-2-yloxy)piperidine | Contains a piperidine ring | Different heterocyclic ring |

Comparison with Similar Compounds

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

- Structure : Propan-1-one with a dihydroxy-methoxyphenyl group (position 1) and a phenyl group (position 3).

- Key Differences :

- Lacks the piperidine-pyrimidine scaffold.

- Contains hydroxyl groups instead of a methoxy group on the phenyl ring.

- Biological Relevance : Dihydrochalcone derivatives like this are associated with antioxidant and antimicrobial activities. The hydroxyl groups may enhance radical scavenging but reduce metabolic stability compared to methoxy substituents .

Pyridin-2(1H)-one Derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

- Structure : Pyridin-2-one core with substituted aryl groups.

- Key Differences :

- Pyridine ring replaces the pyrimidine in the target compound.

- Bromophenyl and hydroxyl-methoxyphenyl groups alter electronic properties.

- Biological Activity : Exhibits antioxidant activity (79.05% radical scavenging at 12 ppm), attributed to electron-withdrawing bromine and hydroxyl groups. The absence of a piperidine linker may limit CNS penetration compared to the target compound .

Piperidine Derivatives with Sulfonyl Groups (e.g., 3-(4-Methanesulfonyl-piperidin-1-yl)-propan-1-one)

- Structure : Propan-1-one with a 4-methanesulfonyl-piperidin-1-yl group.

- Lacks aromatic heterocycles like pyrimidine.

- Functional Impact : Sulfonyl groups improve solubility but may reduce membrane permeability. Such derivatives are often explored for enzyme inhibition (e.g., kinases) due to sulfonyl-protein interactions .

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

- Structure : Propan-1-one with a pyrrolidinyl-piperidinyl group and methylsulfonylphenyl substituent.

- Key Differences :

- Pyrrolidine introduces conformational rigidity.

- Methylsulfonylphenyl enhances electrostatic interactions vs. methoxyphenyl.

- Pharmacokinetics : The sulfonyl group may improve metabolic stability but reduce blood-brain barrier penetration compared to the methoxyphenyl group in the target compound .

Structural and Functional Comparison Table

Research Findings and Implications

- Pyrimidine vs.

- Methoxy vs. Sulfonyl Groups : Methoxy substituents enhance lipophilicity for membrane penetration, whereas sulfonyl groups improve solubility and ionic interactions .

- Piperidine Linkers : Piperidine-based structures (as in the target compound) balance flexibility and rigidity, optimizing binding to buried protein pockets compared to simpler linkers .

Q & A

(Basic) What are the recommended methodologies for synthesizing this compound?

The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2,6-dimethylpyrimidin-4-ol with a functionalized piperidine derivative under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to introduce the pyrimidinyloxy-piperidine moiety .

Propanone Linkage Formation : Attach the 4-methoxyphenyl group via a Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature and solvent polarity .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the pure product .

Characterization : Confirm structure via -NMR (300 MHz, CDCl), -NMR, and high-resolution mass spectrometry (HRMS) .

(Basic) What techniques are optimal for structural characterization?

- X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. For example, similar compounds have been analyzed in space group with Z = 4 .

- Spectroscopic Methods :

(Advanced) How can researchers resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) to rule out assay-specific artifacts .

- Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities may skew results .

- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays) to confirm reproducibility .

(Advanced) What strategies improve aqueous solubility for in vivo studies?

- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in dichloromethane, followed by lyophilization .

- Co-solvent Systems : Use vehicles like 10% DMSO + 5% Tween-80 in saline for intravenous administration, ensuring compatibility with biological membranes .

(Basic) How to assess the purity of synthesized batches?

- Analytical HPLC : Use a C18 column (4.6 × 250 mm), isocratic elution (70:30 acetonitrile/water), UV detection at 254 nm. Retention times should match reference standards .

- Melting Point Analysis : Compare observed melting points (e.g., 145–147°C) with literature values to detect polymorphic impurities .

(Advanced) How to design structure-activity relationship (SAR) studies?

- Systematic Substitution : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) or vary the pyrimidine substituents (e.g., 2-chloro instead of 2,6-dimethyl) .

- Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the piperidine moiety .

(Advanced) What computational methods predict binding modes?

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, prioritizing residues within 5 Å of the ligand .

(Basic) What are best practices for handling and storage?

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the methoxy group .

- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .

(Advanced) How to address low yields in the coupling step?

- Optimize Catalysts : Replace Mitsunobu reagents with polymer-supported triphenylphosphine to simplify purification .

- Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to enhance kinetics .

(Advanced) How to analyze metabolic pathways?

- In Vitro Assays : Incubate with liver microsomes (human or murine) and NADPH, then identify metabolites via LC-MS/MS (Q-TOF instrument, positive ion mode) .

- Stable Isotope Tracing : Synthesize -labeled analogs to track metabolic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.